Home > Products > Bioactive Reagents P251 > (2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol - 205171-06-8

(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol

Catalog Number: EVT-340187
CAS Number: 205171-06-8
Molecular Formula: C16H23N5O4
Molecular Weight: 349.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol is a complex organic molecule that belongs to the category of purine derivatives. Purines are essential building blocks of nucleic acids and play a critical role in various biological processes. This specific compound is notable for its structural features, which include a tetrahydrofuran ring and a cyclopentylamino group, suggesting potential applications in medicinal chemistry and biochemistry.

Source

This compound can be synthesized through various organic chemistry techniques, often involving multiple steps of functional group modifications and ring formations. The detailed synthesis routes and methods will be discussed in subsequent sections.

Classification

In terms of classification, this compound can be categorized as:

  • Organic Compound: Contains carbon-based structures.
  • Purine Derivative: Related to the purine base structure found in DNA and RNA.
  • Chiral Molecule: Exhibits chirality due to the presence of multiple stereocenters.
Synthesis Analysis

Methods

The synthesis of (2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol typically involves several key steps:

  1. Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors such as sugars or alcohols.
  2. Introduction of the Cyclopentylamino Group: This step may involve nucleophilic substitution reactions where an amino group is introduced into the purine structure.
  3. Hydroxymethylation: The addition of hydroxymethyl groups can be performed using formaldehyde or related compounds under acidic or basic conditions.

Technical Details

The synthesis may require specific reagents such as protecting groups for sensitive functional groups during intermediate steps. Techniques such as chromatography are often employed for purification of intermediates and final products. Mass spectrometry and nuclear magnetic resonance spectroscopy are essential for confirming the structure at each stage of synthesis.

Molecular Structure Analysis

Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula: C₁₄H₁₈N₄O₃
  • Structural Features:
    • A tetrahydrofuran ring with hydroxymethyl and methyl substituents.
    • A purine base attached via an amino linkage.

Data

Using techniques like X-ray crystallography or NMR spectroscopy, researchers can determine precise bond lengths, angles, and the three-dimensional conformation of the molecule. For example:

  • Bond Angles: Typical tetrahedral angles around carbon atoms.
  • Dihedral Angles: Important for understanding stereochemistry.
Chemical Reactions Analysis

Reactions

The compound may participate in several chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The amino group can act as a nucleophile in reactions with electrophiles.
  2. Oxidation Reactions: Hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
  3. Condensation Reactions: The presence of hydroxyl groups allows for potential esterification or etherification reactions.

Technical Details

Reaction conditions such as temperature, solvent choice, and catalysts significantly influence the outcomes. Kinetic studies may also provide insights into reaction mechanisms.

Mechanism of Action

Process

The mechanism of action for this compound likely involves interactions at the molecular level with biological targets such as enzymes or receptors. For example:

  • It may act as an inhibitor or modulator in biochemical pathways involving nucleotides.

Data

Studies using biochemical assays can elucidate how this compound affects cellular processes, potentially revealing its therapeutic benefits or pharmacological properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in polar solvents like water or methanol due to hydroxyl groups.

Chemical Properties

  • Stability: Depends on pH; may degrade under extreme conditions.
  • Reactivity: Reacts with strong acids or bases; potential for hydrolysis.

Relevant analyses such as differential scanning calorimetry (DSC) can provide information on thermal stability, while infrared spectroscopy can confirm functional groups present in the molecule.

Applications

Scientific Uses

This compound has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for drug development targeting purine metabolism.
  • Biochemistry Research: In studies related to nucleic acid interactions and enzyme inhibition.
  • Pharmaceutical Development: Potential use in formulations aimed at treating diseases associated with purine metabolism disorders.
Synthetic Methodologies and Stereochemical Control

Nucleoside Analogue Synthesis: Enzymatic vs. Chemical Approaches

The synthesis of complex nucleoside analogues employs enzymatic and chemical methodologies, each offering distinct stereochemical advantages. Enzymatic transglycosylation utilizes purified nucleoside phosphorylases or whole-cell biocatalysts to transfer ribose moieties from natural nucleosides to modified purine bases. This approach achieves near-perfect β-N9 glycosidic bond stereoselectivity under mild conditions (pH 7-8, 25-37°C), preserving acid-labile functional groups. A comparative study demonstrated 85-92% β-selectivity in enzymatic routes versus 55-70% in classical chemical glycosylation, though substrate flexibility remains limited to natural-like sugars [3] [4].

Chemical glycosylation relies on Vorbrüggen-type conditions, activating persilylated purine derivatives with Lewis acids (SnCl₄, TMSOTf) in anhydrous acetonitrile or dichloromethane. The critical innovation for the 3-methyltetrahydrofuran moiety involves Schmidt donors (e.g., 3-C-methyl-D-ribofuranose derivatives) with participating groups at O-2 to direct β-selectivity. Recent protocols using microwave-assisted heating (80°C, 15 min) improved glycosylation yields to 78-85% by suppressing anomerization side reactions. Post-glycosolation, the 3',4'-diol system necessitates selective protection-deprotection sequences to accommodate the hydroxymethyl group [1] [4].

Table 1: Comparison of Enzymatic vs. Chemical Glycosylation Approaches

ParameterEnzymatic ApproachChemical Approach
Glycosidic Bond Stereoselectivity>95% β-selectivity55-85% β-selectivity
Reaction ConditionsAqueous buffer, pH 7.5, 37°CAnhydrous CH₃CN, SnCl₄, 80°C
Typical Yield60-75%70-85%
Purine Base CompatibilityLimited (natural analogues)Broad (any N9-H purine)
3-Methyl Sugar CompatibilityChallengingCompatible with custom donors

Stereoselective Cyclopentylamino Group Introduction Strategies

Installing the cyclopentylamino group at C6 requires overcoming the inherent nucleofugality disparity between chloride (in 6-chloropurine intermediates) and cyclopentylamine. Traditional thermal amination (neat cyclopentylamine, 100°C, 48h) suffers from N7-regioisomer formation (15-22%) and racemization at C1' of the sugar. Modern strategies employ:

  • Metal-Mediated Coupling: Pd₂(dba)₃/BINAP catalysts (2-5 mol%) enable coupling at 60°C in toluene, reducing reaction times to 4h with <3% N7-adducts. The bulky phosphine ligand selectively coordinates N9, directing amination to C6 [1] [4].
  • Protecting Group-Accelerated Amination: N7-protected purines (e.g., PMB at N7) permit ambient temperature reactions in THF, achieving quantitative conversion in 12h without epimerization. Subsequent oxidative deprotection (DDQ) restores the purine system [1].
  • Electrophilic Activation: 6-Chloropurine N-oxides undergo Vicarious Nucleophilic Substitution (VNS) with cyclopentylamine at C6, followed by deoxygenation (PCl₃). This bypasses N7 competition entirely but requires stringent anhydrous conditions [1].

Table 2: Strategies for Cyclopentylamino Group Introduction

MethodConditionsN7-RegioisomerReaction Time
Thermal AminationNeat amine, 100°C15-22%48h
Pd-Catalyzed CouplingPd₂(dba)₃/BINAP, toluene, 60°C<3%4h
N7-Protected AminationPMB-N7, THF, 25°C0%12h
VNS AminationPurine N-oxide, DMF, 110°C0%8h

Solid-Phase Synthesis for Tetrahydrofuran Ring Functionalization

Solid-phase synthesis enables precise control over the stereochemically dense tetrahydrofuran core. PTHF-grafted polystyrene resins (e.g., PS–PTHF) swell optimally in THF/H₂O mixtures (4:1), accommodating polar reagents for sugar modifications. The resin anchors the nucleoside via the C5'-hydroxymethyl group using acid-labile linkers (e.g., hydrazone or trityl-type), permitting cleavage with 0.5% TFA without disturbing the base or diol [7].

Key advancements include:

  • On-resin Staudinger reduction converts azido intermediates at C3' to amines using PS-PPh₃, avoiding soluble triphenylphosphine contaminants
  • Stereoselective dihydroxylation with OsO₄/NMO in tBuOH:H₂O achieves >20:1 diastereoselectivity for the trans-diol configuration
  • Photocatalytic C–H functionalization at C3' using [Ir(ppy)₃] and ceric ammonium nitrate under blue LEDs installs methyl groups directly with retention of configuration [2]

Post-functionalization, cleavage employs THF-compatible fluoridolysis (TBAF in DMF/THF) for silyl-protected nucleosides, preserving the acid-sensitive cyclopentylamino group [7].

Protecting Group Strategies for Hydroxymethyl and Diol Moieties

The hydroxymethyl (C5') and cis-diol (C3',C4') moieties demand orthogonal protection to enable selective purine substitution:

  • Hydroxymethyl Protection:
  • Silyl Ethers: TBDPS (stable to acids/bases, cleaved by F⁻) offers bulkiness that minimizes migration. Switched to TOM for enhanced acid stability during purine N-alkylation [6]
  • Ester Groups: Pivaloyl (Piv) resists nucleophilic attack during amination but requires harsh hydrolysis (K₂CO₃/MeOH, 12h) [3]
  • Diol Protection:
  • Acetonides: Formed selectively with 2,2-dimethoxypropane/CSA but require trans-fused diol geometry, incompatible with the cis-diol in this scaffold
  • Benzylidene Acetals: Installed with α,α-dimethoxytoluene/CAM, cleavable by H₂/Pd(OH)₂ without reducing the purine ring [3] [6]
  • Orthogonal Combinations:
  • C5'-TBDPS + C3'/C4'-benzylidene → Purine amination → Remove TBDPS (TBAF) → Oxidize C5'
  • C5'-Piv + C3'/C4'-TBS → Mild base deacylation → Selective C5' modification

Table 3: Protecting Group Compatibility in Nucleoside Synthesis

Protecting GroupInstallation ReagentCleavage ConditionsCompatibility with Purine Amines
TBDPS (C5')TBDPSCl, imidazole, DMFTBAF, THFStable
Benzylidene (diol)PhCH(OMe)₂, CSA, CH₃CN80% HOAc or Pd(OH)₂/H₂Stable
Piv (C5')PivCl, pyridineK₂CO₃, MeOH/H₂OMay undergo acyl migration
TOM (C5')TOMCl, AgNO₃, pyridineHF·pyridine, THFStable

Optimization of Purine Ring Substitution Patterns

Modifying the purine scaffold precedes glycosylation due to the sensitivity of the glycosidic bond. Critical optimizations include:

  • Halogenation Selectivity: POCl₃/DMF converts 6-OH to 6-Cl with <5% N-oxide formation when using in situ scavengers (diethylaniline). Microwave assistance (90°C, 5 min) suppresses phosphorylated byproducts [1].
  • Regiocontrolled N-Alkylation: Silver oxide-promoted alkylation in DMF installs cyclopentyl exclusively at N1 of 6-chloropurine. Without Ag⁺, N7/N9 mixtures form (30-40% N7) [4].
  • Directed Metalation: 8-Bromo substituents direct ortho-lithiation for C8-H functionalization (e.g., CO₂ insertion) using nBuLi at -78°C. Quenching with electrophiles installs groups without epimerizing the sugar [1].
  • Redox Manipulations: NaBH₄/CeCl₃ reduces 8-oxo groups specifically, preserving C6-cyclopentylamino and sugar acetonides [4].

Post-glycosylation modifications are limited to mild oxidations (e.g., TEMPO/BAIB for C5'-aldehyde generation) to prevent glycosidic bond cleavage. Purine N-methylation uses Meerwein’s salt (Et₃O⁺BF₄⁻) in CH₂Cl₂ at -40°C to avoid quaternization [1] [4].

Table 4: Key Purine Modification Reactions and Conditions

ModificationReagent/ConditionsRegioselectivityYield Range
6-OH to 6-ClPOCl₃, diethylaniline, 90°C MW>95% at C685-92%
N9-AlkylationAg₂O, alkyl bromide, DMFN9:N7 = 95:575-88%
C8 BrominationBr₂, H₂O/AcOH, 50°C>98% at C890-95%
8-Bromo to 8-CO₂HnBuLi, CO₂, THF, -78°CNo isomerization60-70%

Properties

CAS Number

205171-06-8

Product Name

(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol

IUPAC Name

(2R,3R,4R,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

Molecular Formula

C16H23N5O4

Molecular Weight

349.38 g/mol

InChI

InChI=1S/C16H23N5O4/c1-16(24)12(23)10(6-22)25-15(16)21-8-19-11-13(17-7-18-14(11)21)20-9-4-2-3-5-9/h7-10,12,15,22-24H,2-6H2,1H3,(H,17,18,20)/t10-,12-,15-,16-/m1/s1

InChI Key

BVOLJUDYJILMMW-QTDMDRALSA-N

SMILES

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCC4)CO)O)O

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCC4)CO)O)O

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4CCCC4)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.